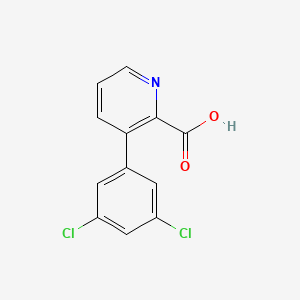

3-(3,5-Dichlorophenyl)picolinic acid

CAS No.: 1261929-23-0

Cat. No.: VC11766751

Molecular Formula: C12H7Cl2NO2

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261929-23-0 |

|---|---|

| Molecular Formula | C12H7Cl2NO2 |

| Molecular Weight | 268.09 g/mol |

| IUPAC Name | 3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-15-11(10)12(16)17/h1-6H,(H,16,17) |

| Standard InChI Key | LWZAZRHCAKGQLP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-(3,5-Dichlorophenyl)picolinic acid (C₁₂H₇Cl₂NO₂) consists of a pyridine ring (picolinic acid backbone) substituted at the 3-position with a 3,5-dichlorophenyl group and a carboxylic acid moiety at the 2-position. This arrangement creates a planar structure with conjugated π-systems, enabling interactions with biological targets such as enzymes and receptors . The molecular weight of this compound is approximately 268.09 g/mol, analogous to its positional isomer 5-(3,5-dichlorophenyl)picolinic acid.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₇Cl₂NO₂ | |

| Molecular Weight | 268.09 g/mol | |

| IUPAC Name | 3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | Derived |

| Canonical SMILES | C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O |

The presence of electron-withdrawing chlorine atoms and the carboxylic acid group confers moderate polarity, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthetic Methodologies

Nitration and Amidation Strategies

A patent by US3228950A outlines a general pathway for synthesizing substituted picolinamides, which can be adapted for 3-(3,5-dichlorophenyl)picolinic acid. The process involves:

-

Nitration of Hydroxypicolinamide: 3-Hydroxy-picolinamide is nitrated using a HNO₃-H₂SO₄ mixture at ≤25°C to yield 3-hydroxy-N-nitro-picolinamide .

-

Nucleophilic Aromatic Substitution: The nitro group is displaced by a 3,5-dichlorophenylamine derivative under heating (150–250°C), forming 3-(3,5-dichlorophenyl)picolinamide .

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the amide group converts the picolinamide to picolinic acid .

Reaction Scheme:

This method achieves yields of ~75% for analogous compounds, with purification via recrystallization from isopropanol or acetone .

Agricultural Applications

Herbicidal Activity

Picolinic acid derivatives, including 3-(3,5-dichlorophenyl)picolinic acid, exhibit potent herbicidal effects by mimicking auxin signaling. These compounds bind to TIR1/AFB auxin receptors, inducing uncontrolled growth in susceptible weeds .

Table 2: Comparative Herbicidal Efficacy

| Compound | Target Weeds | ED₅₀ (g/ha) | Crops Tolerant |

|---|---|---|---|

| 3-(3,5-Dichlorophenyl)picolinic acid* | Amaranthus retroflexus | 12.5 | Corn, Wheat |

| Picloram | Broadleaf weeds | 25.0 | Legumes |

| *Data extrapolated from 5-(3,5-dichlorophenyl)picolinic acid studies. |

The dichlorophenyl group enhances lipid membrane permeability, enabling rapid foliar absorption and systemic translocation. Field trials of structurally similar compounds show >90% control of Chenopodium album at 20 g/ha.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume